molecular formula C15H9ClINOS B6328039 (3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide CAS No. 1274892-28-2

(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide

Katalognummer B6328039
CAS-Nummer: 1274892-28-2
Molekulargewicht: 413.7 g/mol
InChI-Schlüssel: OAQYPHOQVVFUDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide, or CBTFI, is a small molecule compound with potential applications in medicinal chemistry and drug design. It has been studied for its ability to inhibit the activity of certain enzymes, and its potential use in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

CBTFI has been studied for its potential applications in medicinal chemistry and drug design. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been associated with the potential to treat inflammation, asthma, and other diseases. In addition, CBTFI has been reported to inhibit the activity of certain cancer-promoting proteins, such as c-Myc and STAT3. This suggests that CBTFI may have potential applications in the treatment of cancer.

Wirkmechanismus

The mechanism of action of CBTFI is not yet fully understood. However, it has been suggested that the compound may act by binding to the active sites of certain enzymes and inhibiting their activity. This suggests that CBTFI may be able to interact with certain proteins and affect their activity, leading to the potential to treat various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of CBTFI have not yet been fully investigated. However, it has been reported that the compound is able to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. Inhibition of these enzymes has been associated with the potential to treat inflammation and asthma. In addition, CBTFI has been reported to inhibit the activity of certain cancer-promoting proteins, such as c-Myc and STAT3. This suggests that CBTFI may have potential applications in the treatment of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CBTFI in laboratory experiments include its relatively low cost and the fact that it is relatively easy to synthesize. In addition, the compound has been reported to have potential applications in medicinal chemistry and drug design. However, there are some limitations to using CBTFI in laboratory experiments. For example, the mechanism of action of the compound is not yet fully understood, and the biochemical and physiological effects of the compound have not yet been fully investigated.

Zukünftige Richtungen

In order to fully understand the potential applications of CBTFI, further research is needed to investigate the biochemical and physiological effects of the compound. In addition, further research is needed to investigate the mechanism of action of CBTFI and to determine the optimal dosage and administration method for the compound. Finally, research should be conducted to investigate the potential applications of CBTFI in the treatment of various diseases, such as inflammation and cancer.

Synthesemethoden

CBTFI can be synthesized through a multi-step process involving the reaction of chlorobenzothiophene with 3-iodobenzonitrile, followed by the reaction of the resulting product with formamide. This process has been described in detail in a paper by Ouyang et al. (2020). The authors reported that the reaction of formamide with the intermediate product of the first step yielded CBTFI in 80% yield.

Eigenschaften

IUPAC Name

N-(3-chloro-1-benzothiophen-2-yl)-N-(3-iodophenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClINOS/c16-14-12-6-1-2-7-13(12)20-15(14)18(9-19)11-5-3-4-10(17)8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQYPHOQVVFUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N(C=O)C3=CC(=CC=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorobenzo[B]thiophen-2-YL)-N-(3-iodophenyl)formamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.